4-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide
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Overview
Description
4-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing a range of biochemical processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide . These factors could include pH levels, temperature, presence of other compounds, and specific characteristics of the biological environment where the compound is active.
Biochemical Analysis
Biochemical Properties
4-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is known to interact with various enzymes and proteins . It is also shown to be one of the 4-substituted pyrazoles, being able to act as an inhibitor of liver alcohol dehydrogenase . The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the interactions occur.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms are dependent on the particular biomolecules and cellular contexts involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that may involve transporters or binding proteins. It may also have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate in solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds .
Scientific Research Applications
4-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-ylamine: Similar structure but with an amine group instead of a benzamide group.
4-bromo-1H-pyrazole: Lacks the phenyl and benzamide groups, making it a simpler structure.
3-methyl-1-phenyl-1H-pyrazole: Lacks the bromine and benzamide groups.
Uniqueness
4-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is unique due to the presence of both the bromine atom and the benzamide group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Biological Activity
4-Bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including antibacterial properties, mechanisms of action, and structure-activity relationships (SAR), supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H12BrN3O, with a molecular weight of approximately 304.16 g/mol. The presence of the bromine atom and the pyrazole ring contributes to its unique chemical properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against various pathogens. For instance, in vitro tests demonstrated that this compound exhibits significant inhibitory effects on multidrug-resistant strains of Salmonella Typhi.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) :
The following table summarizes the MIC and MBC values for different derivatives related to the compound:
Compound | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
This compound | 25 | 50 |
Compound A | 12.5 | 25 |
Compound B | 6.25 | 12.5 |
These results indicate that the parent compound has moderate antibacterial activity, while its derivatives show enhanced potency against resistant strains .
The mechanism by which this compound exerts its antibacterial effects involves inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways. Molecular docking studies suggest that the compound binds to specific bacterial enzymes, disrupting their function .
Structure-Activity Relationships (SAR)
The biological activity of compounds in this class can be influenced by various substituents on the benzamide and pyrazole moieties. Research indicates that:
- Bromine Substitution : The presence of bromine at the para position enhances lipophilicity, improving membrane permeability.
- Methyl Group : The methyl group at the 3-position of the pyrazole ring is crucial for maintaining activity, as it affects steric hindrance and electronic properties.
- Phenyl Group Variations : Different substitutions on the phenyl group can modulate potency; for example, electronegative substituents increase binding affinity to target enzymes .
Case Studies
A notable case study involved testing the compound's effectiveness against Escherichia coli and Staphylococcus aureus. The study revealed that while the compound displayed lower efficacy against E. coli, it was significantly effective against S. aureus, demonstrating a selective antibacterial profile .
Properties
IUPAC Name |
4-bromo-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c1-12-11-16(21(20-12)15-5-3-2-4-6-15)19-17(22)13-7-9-14(18)10-8-13/h2-11H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGFDYBRPRLVSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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